molecular formula C10H19N3 B1376163 (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine CAS No. 1427380-96-8

(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1376163
CAS No.: 1427380-96-8
M. Wt: 181.28 g/mol
InChI Key: DIBCJYZOTSEKAD-UHFFFAOYSA-N
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Description

(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a pyrazole ring substituted with a methyl group at the 3-position, a pentyl group at the 1-position, and a methanamine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions:

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above, but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups introduced at specific positions on the pyrazole ring.

Scientific Research Applications

(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3-methyl-1-ethyl-1H-pyrazol-4-yl)methanamine
  • (3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine
  • (3-methyl-1-butyl-1H-pyrazol-4-yl)methanamine

Uniqueness

(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the pentyl group at the 1-position and the methanamine group at the 4-position can impart distinct characteristics compared to other similar compounds.

Properties

IUPAC Name

(3-methyl-1-pentylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-3-4-5-6-13-8-10(7-11)9(2)12-13/h8H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBCJYZOTSEKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C(=N1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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